molecular formula C24H22N4O5S B14108272 Ethyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Ethyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B14108272
M. Wt: 478.5 g/mol
InChI Key: YKCORAJKDQJRES-UHFFFAOYSA-N
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Description

Ethyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a benzylthio group, a nitrophenyl group, and a tetrahydropyrido[2,3-d]pyrimidine core

Preparation Methods

The synthesis of Ethyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate involves multiple steps. One common synthetic route includes the reaction of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions using batch or continuous flow processes to achieve higher yields and efficiency.

Chemical Reactions Analysis

Ethyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can occur at the benzylthio group, where nucleophiles such as amines or thiols can replace the benzyl group.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets within cells. It has been shown to enhance the expression of the cell cycle inhibitor p21, leading to cell cycle arrest. Additionally, it induces apoptosis through the activation of caspase-3, a key enzyme in the apoptotic pathway . These actions contribute to its antitumor properties.

Comparison with Similar Compounds

Ethyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate can be compared to other pyrido[2,3-d]pyrimidine derivatives and thiophene-containing compounds:

Biological Activity

Ethyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 6-ethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives with benzyl and nitrophenyl groups. For instance, one method includes reacting 6-ethyl-4-oxo-2-thioxo derivatives with 4-nitrobenzyl bromide in the presence of potassium carbonate in DMF to yield the desired product with a high yield of approximately 88% .

Antibacterial Activity

Research has shown that compounds similar to this compound exhibit significant antibacterial activity. Specifically, studies have reported that related compounds demonstrate minimum inhibitory concentrations (MIC) against Escherichia coli and Staphylococcus aureus at levels as low as 256 µg/mL . This suggests a promising potential for use in treating bacterial infections.

Antitumor Activity

In vitro studies indicate that certain derivatives of pyrimidine compounds can inhibit tumor cell growth. For example, a related compound was shown to have an IC50 value of 0.20 μM against cancer cell lines, demonstrating its effectiveness as an antitumor agent . The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Neuroprotective Effects

The neuroprotective properties of pyrimidine derivatives have also been explored. In animal models of chronic traumatic encephalopathy, certain derivatives have been shown to preserve mitochondrial function and improve cognitive outcomes. Treatment resulted in significant increases in ATP levels and cerebral blood flow while reducing markers associated with neuronal damage .

Case Studies

Study Findings Reference
Antibacterial ActivityExhibited MIC against E. coli and S. aureus at 256 µg/mL
Antitumor EfficacyIC50 of 0.20 μM; Induced apoptosis in cancer cells
NeuroprotectionImproved cognitive function and mitochondrial respiration in animal models

Properties

Molecular Formula

C24H22N4O5S

Molecular Weight

478.5 g/mol

IUPAC Name

ethyl 2-benzylsulfanyl-7-methyl-5-(4-nitrophenyl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H22N4O5S/c1-3-33-23(30)18-14(2)25-21-20(19(18)16-9-11-17(12-10-16)28(31)32)22(29)27-24(26-21)34-13-15-7-5-4-6-8-15/h4-12,19H,3,13H2,1-2H3,(H2,25,26,27,29)

InChI Key

YKCORAJKDQJRES-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC(=N2)SCC4=CC=CC=C4)C

Origin of Product

United States

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